molecular formula C8H5Cl2NO B12340689 4,5-Dichloro-2-methoxybenzonitrile

4,5-Dichloro-2-methoxybenzonitrile

Cat. No.: B12340689
M. Wt: 202.03 g/mol
InChI Key: NXNFRXRUOUCXMF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxybenzonitrile is an aromatic nitrile derivative featuring chlorine substituents at the 4- and 5-positions and a methoxy group at the 2-position of the benzene ring. Its molecular formula is C₈H₅Cl₂NO, with an average molecular mass of 202.03 g/mol (calculated from structural analogs in and ). The compound’s structure combines electron-withdrawing chlorine atoms and an electron-donating methoxy group, which influence its reactivity, solubility, and applications in organic synthesis or pharmaceuticals.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

4,5-dichloro-2-methoxybenzonitrile

InChI

InChI=1S/C8H5Cl2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3

InChI Key

NXNFRXRUOUCXMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methoxybenzonitrile typically involves the chlorination of 2-methoxybenzonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-2-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Isomers: 3,5-Dichloro-2-methoxybenzonitrile

  • Molecular Formula: C₈H₅Cl₂NO (identical to the target compound)
  • Molecular Weight : 202.03 g/mol
  • Key Differences :
    • Chlorine substituents at the 3- and 5-positions instead of 4- and 5-positions.
    • Altered electronic effects: The meta-substituted chlorines may reduce steric hindrance compared to the para-substituted arrangement in the target compound.
    • Reactivity: Positional isomerism can affect regioselectivity in electrophilic substitution reactions .

Functional Group Analogs: 4,5-Dichloro-2-methoxybenzoic Acid

  • Molecular Formula : C₈H₆Cl₂O₃
  • Molecular Weight : 237.04 g/mol
  • Key Differences: Replacement of the nitrile (-CN) group with a carboxylic acid (-COOH). Increased polarity and solubility in aqueous media due to the acidic proton.

Halogen-Substituted Analogs: 4,5-Difluoro-2-methoxybenzonitrile

  • Molecular Formula: C₈H₅F₂NO
  • Molecular Weight : 169.13 g/mol (estimated)
  • Key Differences: Fluorine atoms replace chlorine, introducing stronger electron-withdrawing effects. Enhanced resistance to oxidation due to fluorine’s stability .

Substituent Variants: 4-Methoxybenzonitrile

  • Molecular Formula: C₈H₇NO
  • Molecular Weight : 133.15 g/mol
  • Key Differences: Absence of chlorine substituents reduces molecular weight and lipophilicity. Safety Profile: Classified as harmful if swallowed (H302) .

Methyl vs. Methoxy Analogs: 4,5-Dichloro-2-methylbenzonitrile

  • Molecular Formula : C₈H₅Cl₂N
  • Molecular Weight : 186.04 g/mol
  • Key Differences: Methoxy (-OCH₃) replaced by a methyl (-CH₃) group. Methyl is a weaker electron-donor, reducing resonance stabilization of the benzene ring.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4,5-Dichloro-2-methoxybenzonitrile C₈H₅Cl₂NO 202.03 4,5-Cl; 2-OCH₃ High lipophilicity, moderate reactivity
3,5-Dichloro-2-methoxybenzonitrile C₈H₅Cl₂NO 202.03 3,5-Cl; 2-OCH₃ Altered electronic effects vs. 4,5-isomer
4,5-Dichloro-2-methoxybenzoic acid C₈H₆Cl₂O₃ 237.04 4,5-Cl; 2-OCH₃; -COOH Higher polarity, acidic
4-Methoxybenzonitrile C₈H₇NO 133.15 4-OCH₃ Lower toxicity, simpler synthesis
4,5-Difluoro-2-methoxybenzonitrile C₈H₅F₂NO 169.13 4,5-F; 2-OCH₃ Enhanced electronic withdrawal
4,5-Dichloro-2-methylbenzonitrile C₈H₅Cl₂N 186.04 4,5-Cl; 2-CH₃ Reduced resonance stabilization

Biological Activity

4,5-Dichloro-2-methoxybenzonitrile is an organic compound characterized by its unique structural features, including a benzene ring substituted with two chlorine atoms and a methoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H6_6Cl2_2N1_1O1_1. The presence of the chlorine and methoxy groups significantly influences its reactivity and interaction with biological targets.

Structural Features

FeatureDescription
Benzene Ring Central aromatic structure
Chlorine Substituents Located at positions 4 and 5
Methoxy Group Positioned at the 2nd carbon
Nitrile Group Present, enhancing polarity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. Notably, research conducted on human cancer cell lines has demonstrated its potential in targeting specific signaling pathways associated with tumor growth.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects in cellular signaling.

Case Studies

  • Antimicrobial Efficacy
    • A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a therapeutic agent for bacterial infections.
  • Cancer Cell Line Studies
    • In a study investigating the effects on breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, suggesting significant anticancer potential.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
4-Chloro-2-methoxybenzonitrile Lacks one chlorine atomDifferent activity profile
4,5-Dichloro-2-fluorobenzonitrile Contains fluorine instead of methoxyVarying reactivity
4-Chloro-3-methoxybenzonitrile Methoxy group at a different positionVariation in activity

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